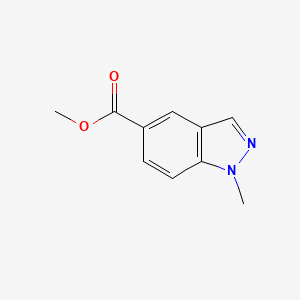![molecular formula C14H12ClNO4S B1387885 ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine CAS No. 885269-36-3](/img/structure/B1387885.png)
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Vue d'ensemble
Description
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine is an organic compound that features a biphenyl structure with a chloro substituent and a sulfonyl group attached to a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine typically involves the following steps:
Formation of 4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: This can be achieved by reacting 4-chlorobiphenyl with chlorosulfonic acid in the presence of a catalyst such as ferric chloride.
Reaction with Glycine: The resulting 4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is then reacted with glycine under basic conditions to form ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine.
Industrial Production Methods
Industrial production of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl structure can participate in electrophilic aromatic substitution reactions, where the chloro and sulfonyl groups influence the reactivity and orientation of the substitution.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide, amines, and thiols are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted biphenyl derivatives.
Nucleophilic Substitution: Products include sulfonamide and sulfonate derivatives.
Applications De Recherche Scientifique
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine has several scientific research applications:
Mécanisme D'action
The mechanism of action of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . Additionally, the biphenyl structure allows for hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Chloro-[1,1’-biphenyl]-4-sulfonyl fluoride: Similar structure but with a fluoride substituent instead of glycine.
4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: Precursor to ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine.
4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: Contains two sulfonyl groups and is used in polymer synthesis.
Uniqueness
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)glycine is unique due to the presence of the glycine moiety, which imparts additional functionality and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-5-1-10(2-6-12)11-3-7-13(8-4-11)21(19,20)16-9-14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCYZTUZASOKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1387803.png)




![[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1387814.png)

![1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)


![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)


![7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1387825.png)
